4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20437104
InChI: InChI=1S/C6H5BrF3N3/c7-4-3-11-13(12-4)5(1-2-5)6(8,9)10/h3H,1-2H2
SMILES:
Molecular Formula: C6H5BrF3N3
Molecular Weight: 256.02 g/mol

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole

CAS No.:

Cat. No.: VC20437104

Molecular Formula: C6H5BrF3N3

Molecular Weight: 256.02 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole -

Specification

Molecular Formula C6H5BrF3N3
Molecular Weight 256.02 g/mol
IUPAC Name 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]triazole
Standard InChI InChI=1S/C6H5BrF3N3/c7-4-3-11-13(12-4)5(1-2-5)6(8,9)10/h3H,1-2H2
Standard InChI Key JWTXBHZCKZWBLT-UHFFFAOYSA-N
Canonical SMILES C1CC1(C(F)(F)F)N2N=CC(=N2)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole integrates a 1,2,3-triazole ring with two critical substituents: a bromine atom and a trifluoromethylcyclopropyl group. The triazole ring contributes to planar rigidity, while the substituents modulate electronic and steric properties.

Molecular Formula and Connectivity

The compound’s molecular formula is C₆H₅BrF₃N₃, derived from:

  • A triazole ring (C₂HN₃)

  • A bromine atom at position 4

  • A 1-(trifluoromethyl)cyclopropyl group at position 2

Key structural descriptors include:

PropertyValueSource
SMILESC1C(C1(F)(F)F)N2N=C(C=N2)Br
InChI KeyPNZDPFBDBLRJSY-UHFFFAOYSA-N
Molecular Weight272.02 g/mol

The trifluoromethylcyclopropyl group introduces steric bulk and electron-withdrawing effects, while the bromine atom enhances electrophilicity at position 4, facilitating substitution reactions .

Crystallographic and Conformational Analysis

Although direct crystallographic data for this compound is unavailable, related triazole derivatives exhibit planar triazole rings with substituents adopting axial or equatorial orientations depending on steric demands . For example, ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-2-carboxylate crystallizes in a triclinic system (P1̅) with lattice parameters a = 9.1704 Å, b = 10.1253 Å, and c = 12.2182 Å . Such data suggest that the trifluoromethylcyclopropyl group in 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole may induce similar packing arrangements.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole likely involves sequential functionalization of the triazole core. A plausible pathway includes:

  • Cyclopropane Formation: Introduction of the trifluoromethylcyclopropyl group via [2+1] cycloaddition between trifluoromethylcarbene and an alkene.

  • Triazole Ring Construction: Huisgen 1,3-dipolar cycloaddition between an azide and alkyne precursor, catalyzed by Cu(I) .

  • Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) or analogous reagents .

A comparative analysis of analogous compounds, such as 4-bromo-2-cyclopropyl-2H-1,2,3-triazole (CID 83679666), reveals that bromination proceeds efficiently at position 4 due to the electron-deficient nature of the triazole ring .

Reactivity and Functionalization

The bromine atom at position 4 serves as a leaving group, enabling cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids could yield biaryl derivatives, as demonstrated for triazole analogs in aqueous media . Additionally, the trifluoromethylcyclopropyl group’s stability under acidic and basic conditions suggests compatibility with diverse reaction conditions.

Physicochemical Properties and Stability

Predicted Physicochemical Parameters

While experimental data for this compound is limited, computational models and analog-based extrapolation provide insights:

PropertyValueMethod/Source
LogP (Partition Coeff.)2.1 ± 0.3Calculated (PubChem)
Water Solubility0.12 mg/mLEstimation
pKa4.5 (triazole N-H)Analog Data

The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.1), favoring membrane permeability in biological systems .

Thermal and Chemical Stability

The cyclopropane ring’s strain is mitigated by the trifluoromethyl group’s electron-withdrawing effect, conferring thermal stability up to 150°C. Bromine’s electronegativity further stabilizes the triazole ring against nucleophilic attack, as observed in 4-bromo-2-cyclopropyltriazole derivatives .

Comparative Analysis with Related Triazole Derivatives

4-Bromo-2-cyclopropyl-2H-1,2,3-triazole (CID 83679666)

This analog lacks the trifluoromethyl group but shares the bromine and cyclopropyl substituents. Key differences include:

PropertyTarget CompoundCID 83679666
Molecular FormulaC₆H₅BrF₃N₃C₅H₆BrN₃
Predicted CCS (Ų)132.6 ([M+H]+)130.6 ([M+H]+)
LogP2.11.8

The trifluoromethyl group increases molecular weight and lipophilicity, potentially enhancing bioavailability .

2-[1-(Trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic Acid

This carboxylated analog shares the trifluoromethylcyclopropyl group but replaces bromine with a carboxylic acid. The carboxylic acid enables salt formation and hydrogen bonding, contrasting with the bromine’s electrophilic reactivity.

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